5-Amino-2-(methylthio)pyrimidine
Overview
Description
5-Amino-2-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(methylthio)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-nitropyrimidine with methylthiolate, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of Pd/C.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, ammonium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
5-Amino-2-(methylthio)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of nucleic acids in microorganisms by interfering with enzymes involved in the replication process. In cancer research, it may act by inhibiting key enzymes or signaling pathways that are essential for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the methylthio group, making it less versatile in certain chemical reactions.
5-Methyl-2-aminopyrimidine: Contains a methyl group instead of a methylthio group, affecting its reactivity and applications.
2-Methylthio-4,6-diaminopyrimidine: Contains additional amino groups, which can enhance its biological activity.
Uniqueness
5-Amino-2-(methylthio)pyrimidine is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-methylsulfanylpyrimidin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNAXLXHFQYEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42382-46-7 | |
Record name | 5-AMINO-2-(METHYLTHIO)PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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